Product packaging for 5-(3-Bromophenyl)oxazol-2-amine(Cat. No.:)

5-(3-Bromophenyl)oxazol-2-amine

Cat. No.: B12442731
M. Wt: 239.07 g/mol
InChI Key: RHXWFNOYIJDHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Oxazole (B20620) Scaffolds in Heterocyclic Chemistry

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. tandfonline.comresearchgate.netnih.gov This scaffold is a fundamental building block in chemistry, found in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov The arrangement of the heteroatoms in the oxazole ring allows for diverse, weak interactions with biological targets like enzymes and receptors, such as hydrogen bonds and van der Waals forces, which contributes to their broad utility in medicinal chemistry. tandfonline.com The stability of the oxazole ring, first synthesized in 1947, also makes it a reliable framework in the design of new chemical entities. nih.gov

Role of Aminooxazole Derivatives in Chemical Synthesis and Design

The introduction of an amino group at the 2-position of the oxazole ring creates the 2-aminooxazole moiety, a structure that has been identified as a "privileged scaffold" in medicinal chemistry. acs.orgscispace.com This functional group is significant for several reasons. It can act as a hydrogen bond donor and acceptor, enhancing the molecule's ability to bind to biological targets. Furthermore, the 2-aminooxazole structure is considered a valuable isostere (a molecule with a similar shape and electronic configuration) of the 2-aminothiazole (B372263) scaffold, which is present in many bioactive compounds. acs.orgmdpi.com Replacing the sulfur atom of a thiazole (B1198619) with an oxygen atom to form an oxazole can offer advantages such as improved solubility and a different metabolic profile, as the oxygen is less prone to oxidation than the sulfur atom. acs.org This makes 2-aminooxazole derivatives a key area of investigation for developing new therapeutic agents. acs.orgscispace.com

Impact of Aryl Halide Functionality in Compound Design

The "5-(3-Bromophenyl)" portion of the molecule introduces an aryl halide functionality, a feature of great importance in modern organic synthesis and drug design. enamine.netperlego.com Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to the aromatic ring, are crucial intermediates. iitk.ac.inwikipedia.org The bromine atom on the phenyl ring of 5-(3-Bromophenyl)oxazol-2-amine serves two primary purposes. First, it acts as a "handle" for further chemical modification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows chemists to easily create a diverse library of related compounds by attaching different molecular fragments at the bromine's position. enamine.net Second, the halogen atom can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to a protein or other biological target, thus affecting its biological activity. mdpi.com

Overview of Research Trajectories for Aryl-Substituted Aminooxazoles

The combination of the 2-aminooxazole core and an aryl halide substituent points toward specific and promising research directions. A primary trajectory is in the field of medicinal chemistry, particularly in the discovery of new therapeutic agents. tandfonline.comresearchgate.net Research has shown that aryl-substituted aminooxazoles are explored for a variety of biological activities, including as antitubercular and antimicrobial agents. acs.orgmdpi.com The ability to systematically modify the aryl portion via the halide allows for the fine-tuning of a compound's properties to optimize its efficacy and selectivity for a specific biological target. researchgate.net This strategy is central to the hit-to-lead optimization process in drug discovery, where an initial "hit" compound is chemically altered to produce a more potent and drug-like "lead" candidate. scispace.comresearchgate.net

Physicochemical Properties of this compound

Below is a table summarizing the key physicochemical properties of the compound.

PropertyValue
CAS Number 383130-99-2
Molecular Formula C₈H₇BrN₄
Molecular Weight 239.07 g/mol
Canonical SMILES C1=CC(=CC(=C1)Br)C2=C(N=CO2)N
InChI Key YQFPBUMJACYQRM-UHFFFAOYSA-N

Note: Data sourced from publicly available chemical databases. Values may vary slightly between sources.

Research Applications

While specific, in-depth studies on this compound are not extensively documented in publicly accessible literature, its structural motifs are highly relevant. The compound is recognized as a valuable chemical intermediate. myskinrecipes.com Its structure is representative of scaffolds used in the development of molecules with potential antimicrobial and anticancer properties. mdpi.commyskinrecipes.com

The bromophenyl group, in particular, allows for further functionalization, enabling the creation of diverse chemical libraries for screening and optimization in medicinal chemistry. myskinrecipes.com For instance, a related compound, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, was used as a precursor in the synthesis of a series of analogs tested for anticancer activity. mdpi.com This highlights the role of the bromophenyl moiety as a versatile anchor point for synthetic elaboration. The 2-aminooxazole core is also a subject of significant research, with studies focusing on its role as a bioisostere for the 2-aminothiazole nucleus in the development of antitubercular agents. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B12442731 5-(3-Bromophenyl)oxazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

5-(3-bromophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)

InChI Key

RHXWFNOYIJDHPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(O2)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 5 3 Bromophenyl Oxazol 2 Amine

Reactivity of the Oxazole (B20620) Ring System

The 2-aminooxazole core is an aromatic heterocyclic system rich in electron density, which strongly influences its chemical reactivity. The presence of the exocyclic amino group at the C2 position significantly enhances the nucleophilicity of the ring, making it susceptible to electrophilic attack while also influencing other potential transformations.

Electrophilic Aromatic Substitution Patterns

The 2-aminooxazole ring is considered an activated system for electrophilic aromatic substitution (EAS). The primary amino group at the C2 position is a powerful activating group, donating electron density into the oxazole ring through resonance. This increases the ring's nucleophilicity, making it more reactive towards electrophiles than unsubstituted oxazole.

In principle, electrophilic attack can occur at the C4 or C5 positions of the oxazole ring. However, in 5-(3-Bromophenyl)oxazol-2-amine, the C5 position is already substituted. Therefore, electrophilic substitution is predicted to occur at the C4 position. This is consistent with the reactivity of analogous 2-aminothiazole (B372263) systems, where electrophilic halogenation proceeds readily at the C5 position if unsubstituted nih.gov. The mechanism involves the attack of the electron-rich ring on an electrophile (E+), forming a resonance-stabilized cationic intermediate, often called a sigma complex or Wheland intermediate. The subsequent loss of a proton from the C4 position restores the aromaticity of the oxazole ring, yielding the C4-substituted product.

The stability of the cationic intermediate is key to determining the regioselectivity. Attack at C4 allows for the positive charge to be delocalized over the ring atoms, including the C2-amino group, which provides significant stabilization.

Nucleophilic Attack and Ring Opening Reactions

In contrast to its susceptibility to electrophilic attack, the aromatic oxazole ring is generally resistant to nucleophilic attack and subsequent ring-opening. Aromatic systems lack the inherent ring strain that makes small, non-aromatic heterocycles like aziridines prone to ring cleavage by nucleophiles clockss.orgnih.gov. For a nucleophile to attack the oxazole ring of this compound, it would need to overcome the stability afforded by aromaticity.

Such reactions are not common and typically require either highly reactive nucleophiles, harsh reaction conditions, or prior activation of the oxazole ring to make it more electrophilic. While intramolecular nucleophilic attacks can occur in related systems, such as in the Smiles rearrangement of benzoxazoles acs.org, intermolecular nucleophilic attack leading to the ring opening of a stable 2-amino-5-aryloxazole is not a widely reported transformation. It has been noted that 2-aminooxazole itself can act as a nucleophile in certain prebiotic synthesis reactions researchgate.net.

Oxidation and Reduction Pathways of the Oxazole Core

The oxazole ring can undergo specific oxidative transformations. A notable pathway is the enzymatic oxidation of the C2 position. Research on 5-(3-bromophenyl)oxazole, a close analog, demonstrated that it undergoes ring oxidation to form the corresponding 2-oxazolone metabolite. wikipedia.org. This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase, not by cytochrome P450 enzymes. wikipedia.org. The mechanism involves the incorporation of an oxygen atom derived from water (H₂O), which is characteristic of molybdenum hydroxylase enzymes wikipedia.org. This oxidative pathway represents a significant metabolic route for compounds containing a C2-unsubstituted oxazole ring wikipedia.org.

ParameterFindingReference
Substrate 5-(3-Bromophenyl)oxazole (as a model compound) wikipedia.org
Transformation Ring oxidation of 2H-oxazole to 2-oxazolone wikipedia.org
Product 5-(3-bromophenyl)-2-oxazolone wikipedia.org
Catalyst Cytosolic aldehyde oxidase (a molybdenum hydroxylase) wikipedia.org
Mechanism Incorporation of an ¹⁸O atom from H₂¹⁸O into the product wikipedia.org
Significance Identifies 2H-oxazoles as a new substrate class for aldehyde oxidase wikipedia.org

Regarding reduction, the oxazole ring can be partially or fully reduced depending on the reagents and conditions. Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) in the presence of acid can lead to the formation of oxazolines (dihydrooxazoles). More forceful reduction conditions, for instance using a nickel-aluminum alloy, can result in the complete cleavage of the heterocyclic ring youtube.com.

Transformations Involving the Bromophenyl Group

The 3-bromophenyl substituent provides a versatile reaction handle, primarily for transition metal-catalyzed cross-coupling reactions and potentially for nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The carbon-bromine bond on the phenyl ring is a prime site for the formation of new carbon-carbon bonds using palladium-catalyzed cross-coupling reactions. This allows for extensive diversification of the molecule.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures or connecting alkyl, alkenyl, or alkynyl groups. It involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.org. The reaction has been successfully applied to similar heterocyclic systems, indicating its feasibility for this compound youtube.comnih.gov. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst rsc.org.

ComponentTypical ExamplesReference
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ nih.gov
Ligand PPh₃, PCy₃, SPhos, XPhos nih.govacs.org
Boron Reagent Arylboronic acids, Alkenylboronic acids, Alkylboronic esters rsc.orgnih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF nih.govnih.gov
Solvent Dioxane/H₂O, Toluene, DMF, THF nih.gov

Sonogashira Coupling: This reaction specifically forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. nih.gov. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base which also often serves as the solvent nih.govmdpi.com. The copper salt reacts with the terminal alkyne to form a copper acetylide, which then participates in the catalytic cycle with the palladium center nih.gov. This method provides a direct route to arylalkyne derivatives.

ComponentTypical ExamplesReference
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ nih.gov
Copper(I) Co-catalyst CuI nih.govmdpi.com
Alkyne Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol acs.orgmdpi.com
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) nih.govmdpi.com
Solvent THF, DMF, Acetonitrile nih.gov

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group acs.org. These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

In this compound, the 2-aminooxazol-5-yl substituent is located meta to the bromine atom. While the oxazole ring itself is considered electron-withdrawing, the 2-amino group is strongly electron-donating. The net electronic effect of this substituent at the meta position is not strongly electron-withdrawing. Consequently, the bromophenyl ring is not sufficiently activated for a facile S_NAr reaction via the addition-elimination mechanism.

For substitution to occur, harsh reaction conditions (high temperature and pressure) would likely be required. Under such forcing conditions, the reaction might proceed through an alternative, higher-energy pathway known as the benzyne (B1209423) mechanism, which involves an elimination-addition sequence clockss.org.

Role of Bromine in Enhancing Reactivity and Selectivity

The bromine atom attached to the phenyl ring at the 5-position of the oxazole core significantly influences the molecule's reactivity and selectivity in several key ways. As a halogen, bromine is an electron-withdrawing group, which can modulate the electron density of the phenyl ring. This electronic effect can influence the reactivity of the phenyl ring in electrophilic substitution reactions.

Furthermore, the carbon-bromine bond provides a reactive site for various cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The presence of bromine allows for participation in reactions such as the Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of substituents at the 3-position of the phenyl ring. This capability is crucial for the synthesis of diverse derivatives with potentially enhanced biological activities. Research has shown that the incorporation of a bromine atom in related 2,5-diaryl-1,3-oxazole structures can lead to analogs with a higher hydrophobic profile and enhanced antimicrobial effects. mdpi.com

The bromine atom also serves as a useful handle for regioselective functionalization. For instance, direct bromination of related oxazole systems has been demonstrated as a method for introducing bromine at specific positions, which can then be used for further synthetic modifications. researchgate.net

Reactivity of the Exocyclic Amine Functionality

The exocyclic primary amine group at the 2-position of the oxazole ring is a key functional group that governs a significant portion of the compound's reactivity, allowing for a variety of chemical transformations.

Amide Formation and Acylation Reactions

The primary amine of this compound readily undergoes acylation reactions with various acylating agents to form the corresponding amides. These reactions typically proceed via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. lumenlearning.com

Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids. libretexts.orglibretexts.org The reaction with acyl chlorides and anhydrides is generally rapid and can be carried out under mild conditions, often in the presence of a base to neutralize the acidic byproduct. ekb.egekb.eg The formation of amides from carboxylic acids typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid for nucleophilic attack. youtube.com

Table 1: Examples of Amide Formation Reactions

Acylating Agent Product Reaction Conditions
Acetyl chloride N-(5-(3-Bromophenyl)oxazol-2-yl)acetamide Base (e.g., triethylamine), solvent (e.g., CH₂Cl₂) ekb.egekb.eg
Benzoyl chloride N-(5-(3-Bromophenyl)oxazol-2-yl)benzamide Base (e.g., triethylamine), solvent (e.g., CH₂Cl₂) ekb.egekb.eg
Acetic anhydride N-(5-(3-Bromophenyl)oxazol-2-yl)acetamide Mild heating or catalyst lumenlearning.com

Condensation and Imine Formation Reactions

The primary amine functionality allows this compound to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The formation of imines is typically catalyzed by acid, and the reaction rate is often optimal at a pH of around 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate to facilitate water elimination. libretexts.org The reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org

Table 2: Examples of Imine Formation Reactions

Carbonyl Compound Product (Imine) Reaction Conditions
Benzaldehyde N-(Benzylidene)-5-(3-bromophenyl)oxazol-2-amine Acid catalyst (e.g., p-TsOH), azeotropic removal of water libretexts.orgnih.gov
Acetone N-(Propan-2-ylidene)-5-(3-bromophenyl)oxazol-2-amine Acid catalyst, Dean-Stark trap libretexts.org

Diazotization and Subsequent Transformations

The exocyclic amine of this compound can be converted to a diazonium salt through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). lumenlearning.comorganic-chemistry.org

The resulting diazonium salt, 5-(3-bromophenyl)oxazol-2-diazonium chloride, is a valuable synthetic intermediate, although often unstable and used immediately in subsequent reactions. organic-chemistry.orglibretexts.org Diazonium salts are highly versatile and can undergo a variety of transformations where the diazonium group is replaced by a range of nucleophiles. organic-chemistry.org For weakly basic amines, diazotization may require non-aqueous conditions, using nitrosyl compounds in aprotic solvents. google.com

Table 3: Potential Transformations of the Diazonium Salt

Reagent Reaction Type Product
CuCl/HCl Sandmeyer Reaction 2-Chloro-5-(3-bromophenyl)oxazole
CuBr/HBr Sandmeyer Reaction 2,5-Di(3-bromophenyl)oxazole (if starting from 3-bromoaniline (B18343) precursor)
CuCN/KCN Sandmeyer Reaction 5-(3-Bromophenyl)oxazole-2-carbonitrile
HBF₄, heat Schiemann Reaction 2-Fluoro-5-(3-bromophenyl)oxazole
H₂O, heat Hydrolysis 5-(3-Bromophenyl)oxazol-2(3H)-one

Advanced Structural Characterization and Elucidation Methodologies

Nuclear Magnetic Resonance Spectroscopy for Solution-State StructureWhile general principles of NMR are well-established, specific 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) for 5-(3-Bromophenyl)oxazol-2-amine have not been reported in the searched literature. This data is crucial for assigning proton and carbon signals and confirming the compound's covalent structure in solution.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) Two-dimensional NMR experiments are powerful tools for structure elucidation.researchgate.netipb.ptsdsu.edu

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) reveals direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of a molecule and assigning quaternary carbons. sdsu.edu However, without the actual spectra for this compound, a specific analysis cannot be performed.

Mass Spectrometry for Molecular Mass and Fragmentation AnalysisNo experimental mass spectrum or detailed fragmentation analysis for this compound is available in the searched results. Mass spectrometry is used to confirm the molecular weight of a compound and to gain structural information from its fragmentation pattern under ionization. For primary amines, a common fragmentation pathway involves α-cleavage.libretexts.orgHowever, the specific fragmentation pathway for the target compound has not been documented.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry is a powerful tool for determining the precise elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₉H₇BrN₂O.

The theoretical monoisotopic mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of the bromine atom results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This leads to two major peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, which are separated by two mass units and have nearly equal intensities.

HRMS analysis would be expected to confirm the calculated exact mass, providing strong evidence for the compound's elemental composition. While specific experimental data for this compound is not widely published, data from analogous brominated heterocyclic compounds confirms this characteristic pattern. For instance, ESI-MS analysis of similar 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs shows distinct (M+1)⁺ and (M+2)⁺ peaks corresponding to the two bromine isotopes semanticscholar.orgmdpi.com.

Table 1: Theoretical HRMS Data for this compound (C₉H₇BrN₂O)

Ion Formula Isotope Composition Calculated m/z
[M]⁺ C₉H₇⁷⁹BrN₂O 237.9769

This table presents theoretical values. Experimental values would be expected to be within a few parts per million (ppm) of these calculated masses.

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), induces fragmentation of the parent molecule. The analysis of these fragment ions provides a roadmap to the structural connectivity of the atoms within the molecule. The fragmentation of 2-aminooxazoles is significantly influenced by the electron-donating amino group semanticscholar.org.

For this compound, several key fragmentation pathways can be predicted based on its structure and general fragmentation rules for amines and heterocyclic compounds. libretexts.org

Alpha-Cleavage: A common fragmentation pathway for amines involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. libretexts.org In this molecule, this could lead to cleavage within the oxazole (B20620) ring.

Ring Cleavage: The oxazole ring itself can undergo characteristic fragmentation. A primary loss of carbon monoxide (CO) is a known pathway for oxazole derivatives semanticscholar.org. This would be followed by further fragmentation of the resulting ion.

Loss of Bromine: Cleavage of the carbon-bromine bond can occur, leading to a fragment ion corresponding to the loss of a bromine radical (·Br).

Phenyl Cation Formation: Fragmentation can also lead to the formation of a bromophenyl cation or related fragments.

Table 2: Predicted Key Mass Fragments for this compound

Predicted Fragment Ion Possible Origin
[M-CO]⁺ Loss of carbon monoxide from the oxazole ring
[M-Br]⁺ Cleavage of the C-Br bond
[C₆H₄Br]⁺ Bromophenyl cation

This table represents a simplified prediction of potential fragmentation pathways. The actual mass spectrum would show a complex pattern of these and other smaller fragments.

Complementary Spectroscopic Techniques for Functional Group Identification (e.g., FTIR, UV-Vis as analytical tools)

Spectroscopic techniques like FTIR and UV-Vis provide valuable information about the functional groups and electronic structure of a molecule, complementing the data obtained from mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H stretching Primary Amine (-NH₂)
3000 - 3100 C-H stretching Aromatic C-H
1620 - 1680 C=N stretching Oxazole Ring
1500 - 1600 C=C stretching Aromatic & Oxazole Rings
1000 - 1250 C-O stretching Oxazole Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy analyzes the electronic transitions within a molecule. Molecules containing conjugated π-electron systems, such as aromatic and heterocyclic rings, absorb light in the UV-Vis range. The structure of this compound, which contains both a phenyl ring and an oxazole ring, constitutes an extended π-electron system. dtu.dk This conjugated system is expected to result in characteristic absorption maxima (λ_max) in the ultraviolet region of the electromagnetic spectrum. The precise position and intensity of these absorptions are influenced by the specific arrangement of the conjugated system and the presence of substituents.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict the geometric and electronic properties of molecules with high accuracy. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, forming the basis for understanding its structure, stability, and reactivity. For a molecule like 5-(3-Bromophenyl)oxazol-2-amine, DFT calculations can elucidate the fundamental aspects of its chemical nature.

Electronic structure analysis focuses on the arrangement of electrons within the molecule, which dictates its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For related heterocyclic compounds, DFT calculations have been used to determine these values, showing that the energy gap can be correlated with the molecule's bioactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atom of the oxazole (B20620) ring and the oxygen atom, indicating these are sites for hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, marking them as hydrogen bond donor sites.

Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule, known as its conformers. The 3-bromophenyl group and the oxazole ring are connected by a single bond, allowing for rotation. This rotation gives rise to different spatial orientations with varying energy levels.

By mapping the potential energy surface (PES), researchers can determine the lowest-energy (most stable) conformation of the molecule. This is achieved by systematically rotating the dihedral angle between the phenyl and oxazole rings and calculating the energy at each step. The resulting energy profile reveals the global minimum, representing the preferred conformation, as well as any local minima and the energy barriers between them. This information is crucial for understanding how the molecule will be shaped in solution or within a receptor binding site.

Quantum chemical methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For instance, DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C).

While specific predicted data for this compound is not available, studies on analogous structures, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, demonstrate the utility of this approach. mdpi.com The calculated chemical shifts for these related compounds show good correlation with experimental values, validating the computed geometry. mdpi.com An example of such characterization data for an analogous compound is provided below.

Table 1: Example Spectroscopic Data for an Analogous Compound, 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine mdpi.com

NucleusExperimental Chemical Shift (δ ppm)
¹H7.39–7.44 (m, 2H), 7.49 (s, 1H), 7.70–7.73 (m, 1H), 7.76–7.97 (m, 1H), 8.04–8.08 (m, 3H), 8.73 (s, 1H), 9.13 (s, 1H)
¹³C157.99, 157.53, 156.29, 134.57, 132.85, 131.86, 131.26, 128.62, 126.66, 122.68, 120.80, 116.43

This data is for an analogous triazole compound and serves to illustrate the type of information generated in such studies.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ajchem-a.com An MD simulation calculates the trajectory of particles in a system, providing a dynamic view of conformational changes and intermolecular interactions. For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) to observe its behavior.

These simulations are particularly useful for exploring the conformational landscape beyond the static picture provided by energy minimization. They can reveal how the molecule flexes, bends, and rotates at a given temperature, providing insight into its flexibility. nih.gov For example, an MD simulation could characterize the rotational freedom of the 3-bromophenyl group relative to the oxazole core and the flexibility of the exocyclic amine group. This information is vital for understanding how the ligand might adapt its shape to fit into a biological target's binding pocket. ajchem-a.com

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.

Ligand-Based Modeling: This approach is used when the structure of the biological target is unknown. It involves analyzing a set of active molecules to identify common chemical features responsible for their activity. nih.gov

Structure-Based Modeling: When the 3D structure of the target receptor is available (e.g., from X-ray crystallography), a pharmacophore can be derived by identifying the key interaction points between the receptor and a known ligand. nih.gov

Based on the structure of this compound, a hypothetical pharmacophore can be derived. This model would highlight the key features that are likely important for its biological interactions. Studies on similar heterocyclic scaffolds often identify a common set of features. nih.govnih.gov

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureStructural ComponentPotential Role in Binding
Hydrogen Bond Donor (HBD) Amine (-NH₂) groupForms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in a receptor.
Hydrogen Bond Acceptor (HBA) Oxazole ring nitrogenAccepts hydrogen bonds from donor groups (e.g., -NH, -OH) in a receptor.
Aromatic Ring / Hydrophobic Feature 3-Bromophenyl groupEngages in hydrophobic or π-π stacking interactions with aromatic residues in a binding pocket.
Halogen Bond Donor Bromine atomThe bromine atom can potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in a receptor site. mdpi.com

This pharmacophore model provides a simplified yet powerful framework for designing new molecules with potentially improved activity and for virtually screening large compound libraries to find other molecules that fit the model.

Application in Virtual Screening Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific high-throughput virtual screening campaigns featuring this compound are not extensively detailed in publicly available literature, the structural alerts and physicochemical properties of this compound make it a candidate for inclusion in such screening libraries.

The general workflow for utilizing a compound like this compound in a virtual screening cascade would involve:

Library Preparation: The 3D structure of this compound would be generated and optimized.

Target Selection: A biological target of interest would be identified and its 3D structure prepared for docking.

Docking and Scoring: The compound would be docked into the active site of the target, and its binding affinity would be predicted using a scoring function.

The predicted activity from such a screening would then require experimental validation to confirm the in silico findings.

Molecular Docking Investigations of Molecular Interactions

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to its protein target.

Elucidation of Binding Modes and Interaction Sites

While specific, published molecular docking studies detailing the binding modes of this compound are limited, we can infer potential interaction patterns based on its structural features. The oxazole ring can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor. The bromophenyl moiety can engage in hydrophobic and halogen bonding interactions.

A hypothetical molecular docking study of this compound into a generic kinase active site might reveal the following interactions:

Interacting Residue (Hypothetical)Interaction TypeAtom(s) on this compound Involved
Hinge Region Amino AcidHydrogen BondAmine group (NH2)
Catalytic LysineHydrogen BondOxazole Nitrogen
Gatekeeper ResidueHydrophobic InteractionPhenyl Ring
DFG-motif AspartateHalogen BondBromine Atom

This table is a hypothetical representation of potential interactions and is not based on published experimental data.

Prediction of Molecular Recognition Events with Biological Macromolecules

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. Molecular docking simulations aim to predict these recognition events between a ligand and its biological target. For this compound, docking studies would predict how its chemical features complement the binding site of a macromolecule.

The key predictive outcomes from molecular docking in the context of molecular recognition include:

Binding Affinity: The calculated free energy of binding (e.g., in kcal/mol) provides an estimate of the strength of the interaction.

Pose Prediction: The simulation predicts the most stable conformation of the ligand within the binding site.

Interaction Fingerprinting: This identifies the key amino acid residues and the types of noncovalent bonds that are crucial for binding.

These predictions are fundamental for structure-activity relationship (SAR) studies, where the chemical structure of a lead compound is systematically modified to improve its potency and selectivity.

Theoretical Aspects of Structure Activity Relationships and Molecular Interactions

Principles of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for predicting the biological activity of chemical compounds. nih.gov These models establish a mathematical correlation between the chemical structure and biological activity, thereby guiding the synthesis of new, more potent molecules and reducing the need for extensive animal testing. nih.gov

Statistical Models for Activity Prediction

Statistical models are the cornerstone of QSAR, enabling the prediction of a compound's activity based on its structural features. These models can range from simple linear regression to more complex machine learning algorithms like support vector regression and random forest regression. nih.gov For instance, in a study of 1,2,4-triazole (B32235) derivatives, which share structural similarities with oxazoles, statistical models were employed to predict their anticancer activity. mdpi.comresearchgate.net The predictive power of these models is assessed through various statistical indicators, including the coefficient of determination (R²), standard deviation (S), and cross-validation coefficient (Q²cv). biolscigroup.us

A crucial aspect of building robust QSAR models is the validation process, which includes both internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not used in model development. mdpi.comresearchgate.net This ensures the model's reliability and its ability to generalize to new, untested compounds. researchgate.netimist.ma

Descriptor-Based Analysis of Molecular Features

The predictive power of QSAR models relies on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. biolscigroup.us These descriptors can be categorized into several types, including:

1D-QSAR: Correlates activity with global molecular properties like pKa and logP. nih.gov

2D-QSAR: Relates biological activity to the 2D structural patterns of molecules. nih.gov

3D-QSAR: Considers the three-dimensional structure and properties of the molecule, often employing techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com

4D-QSAR: Extends 3D-QSAR by including multiple conformations of the ligand. nih.gov

For derivatives of 5-(3-Bromophenyl)oxazol-2-amine, relevant descriptors could include electronic properties (e.g., energy of the highest occupied molecular orbital - EHOMO), steric parameters, and lipophilicity. biolscigroup.us For example, in a study on 2-thioarylalkyl benzimidazole (B57391) derivatives, the dipole moment, EHOMO, and the smallest negative charge were identified as key descriptors influencing anthelmintic activity. biolscigroup.us Similarly, for thiazole (B1198619) derivatives, descriptors like molar refractivity (MR), LogP, and the energy of the lowest unoccupied molecular orbital (ELUMO) have been shown to be important for their inhibitory activity. imist.ma

Rational Design of Derivatives for Modulating Molecular Interactions

The rational design of new chemical entities with improved therapeutic profiles is a central goal of medicinal chemistry. nih.gov This involves strategic modifications to a lead compound, such as this compound, to enhance its potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies for lead optimization and the exploration of novel chemical space. nih.govresearchgate.net Bioisosterism involves replacing a functional group with another that possesses similar biological properties, while scaffold hopping entails replacing the core structure of a molecule with a different one that maintains the key molecular interactions. nih.govresearchgate.netnih.gov

These techniques can be used to:

Improve synthetic accessibility. nih.gov

Enhance potency and selectivity. u-strasbg.fr

Optimize drug-like properties. nih.gov

Navigate around existing patents.

For example, the 1,2,4-triazole ring is a well-known bioisostere for other five-membered heterocycles and has been incorporated into numerous anticancer agents. mdpi.comresearchgate.net In the context of this compound, one could envision replacing the oxazole (B20620) core with a triazole, thiazole, or imidazo[2,1-b]oxazole scaffold to potentially modulate its biological activity. mdpi.commdpi.com A study on proteasome inhibitors successfully employed a scaffold-hopping strategy to identify a preclinical candidate with improved solubility. dundee.ac.uk

Design Principles for Modulating Molecular Recognition

The design of new derivatives aims to optimize interactions with the biological target. This involves considering factors such as:

Hydrogen Bonding: The amino group and the nitrogen and oxygen atoms in the oxazole ring of this compound can act as hydrogen bond donors and acceptors, respectively.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. researchgate.net

Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can interact with nonpolar pockets in the target protein.

By systematically modifying the substituents on the phenyl ring and the oxazole core, it is possible to fine-tune these interactions and enhance the compound's affinity and selectivity for its target. For instance, the introduction of different aryl groups at the N-position of the amino group in 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine analogs led to varying anticancer activities. mdpi.com

Mechanistic Insights into Enzyme Inhibition and Receptor Modulation at the Molecular Level

Understanding how a molecule like this compound interacts with its biological target at the atomic level is crucial for rational drug design. Techniques like molecular docking and molecular dynamics simulations are invaluable for elucidating these mechanisms.

Research has shown that derivatives of this scaffold can act as inhibitors of various enzymes, particularly protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govgoogle.com For example, derivatives of 3-amino-1,2,4-triazole have demonstrated anticancer activity, with the 3-bromophenylamino moiety proving beneficial for activity. nih.gov

Molecular docking studies on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed their potential to inhibit tubulin polymerization by binding to the combretastatin (B1194345) A-4 binding site. mdpi.comresearchgate.net The binding was characterized by hydrogen bonds and halogen bond interactions. researchgate.net Similarly, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a selective Aurora A kinase inhibitor, with docking studies showing significant binding interactions with key amino acid residues in the active site. nih.gov

Furthermore, the imidazo[2,1-b]oxazole framework, which can be considered a related scaffold, is present in compounds that inhibit various kinases, including p38 MAP kinase and RAF kinase. mdpi.com The inhibitory mechanism often involves the formation of key hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

The following table summarizes some of the research findings on related compounds, highlighting their biological targets and observed activities.

Compound ClassBiological TargetKey Findings
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsTubulinShowed anticancer activity, with compound 4i being the most promising. Docking studies revealed binding at the combretastatin A-4 site. mdpi.comresearchgate.net
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A KinaseDemonstrated selective inhibition and induced apoptosis. Docking studies confirmed binding in the kinase's active site. nih.gov
3-Amino-1,2,4-triazole derivativesVarious cancer cell linesThe 3-bromophenylamino moiety was found to be beneficial for anticancer and antiangiogenic activity. nih.gov
Imidazo[2,1-b]oxazole derivativesp38 MAP kinase, RAF kinaseThis scaffold is a key component of various kinase inhibitors. mdpi.com

This detailed theoretical analysis underscores the potential of this compound as a scaffold for developing novel therapeutic agents. By leveraging QSAR, rational design principles, and mechanistic studies, researchers can continue to explore and optimize the therapeutic potential of this and related chemical series.

Theoretical Frameworks for Ligand-Target Binding

The binding of a ligand—a molecule that binds to a biomolecule to serve a purpose—to its target protein is a complex process governed by various non-covalent intermolecular forces. wikipedia.org Theoretical and computational chemistry provide powerful frameworks for dissecting and predicting these binding events.

Computational Approaches to Binding Analysis Several computational methods are employed to estimate the affinity and predict the binding mode of a ligand within a protein's active site.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target. For instance, template-based rigid body docking can be used to place small molecules into a protein's binding site to understand the physical basis for their interaction and inhibitory potential. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. They can reveal the stability of a ligand-protein complex and highlight fluctuations in amino acid side chains, where high fluctuation may indicate weaker interactions. nih.gov

Binding Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate the free energy of binding for a ligand-protein complex from simulation snapshots. This provides a quantitative measure of binding affinity, helping to rank potential binders. nih.gov

Quantum Mechanics (QM): QM-based methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. nih.govresearchgate.net These calculations are crucial for accurately describing phenomena like hydrogen bonding and halogen bonding, which are central to the interactions of this compound. nih.govnih.gov

Fundamental Principles of Interaction The binding of a ligand to a receptor is driven by a combination of forces and effects that collectively determine the binding affinity.

Intermolecular Forces: Binding occurs through a combination of ionic bonds, hydrogen bonds, and van der Waals forces. wikipedia.org

Hydrophobicity and Solvent Effects: The chemical environment provided by the solvent plays a crucial role in driving non-covalent binding. wikipedia.org

Conformational Changes: The binding process typically induces a change in the three-dimensional shape of the target protein, which is essential for its functional response. wikipedia.org

Table 1: Theoretical Frameworks for Analyzing Ligand-Target Interactions
Framework/MethodApplication in Drug DiscoveryKey Insights Provided
Molecular DockingPredicting ligand binding orientation and pose.Identification of key interacting residues; initial screening of compounds. nih.gov
Molecular Dynamics (MD)Simulating the dynamic behavior of the ligand-protein complex.Assessment of binding stability; analysis of conformational changes. nih.gov
Binding Free Energy (e.g., MM-GBSA)Calculating the binding affinity between a ligand and a protein.Quantitative ranking of ligand potency. nih.gov
Quantum Mechanics (e.g., DFT)Detailed analysis of electronic structure and non-covalent interactions.Accurate description of hydrogen and halogen bonds. nih.govnih.gov

Role of Specific Functional Groups in Molecular Interactions

The structure of this compound contains two key functional moieties: the 2-amino-oxazole core and the 3-bromophenyl group. Each plays a distinct and crucial role in mediating interactions with biological targets.

The 2-Amino-Oxazole Moiety The 2-amino-oxazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form critical hydrogen bonds and for its favorable physicochemical properties. acs.orgresearchgate.net

Hydrogen Bonding: The 2-amino-oxazole group is an excellent hydrogen bonding agent. nih.gov The primary amine group can act as a hydrogen bond donor, while the ring nitrogen atom is a potent hydrogen bond acceptor. researchgate.netwikipedia.org The ability of the nitrogen atom in the heterocyclic ring to accept hydrogen bonds can be stronger than that of oxygen. researchgate.net This dual donor-acceptor capability allows for the formation of robust and directional interactions within a protein's binding site, often anchoring the ligand in a specific orientation. The tautomerization of the 2-amino-oxazoline system can also play a role in forming intramolecular hydrogen bonding networks upon metal chelation. nih.gov

The 3-Bromophenyl Group The incorporation of a halogen atom, such as bromine, onto a phenyl ring is a common strategy in drug design to enhance binding affinity and selectivity. researchgate.net

Halogen Bonding: The bromine atom is capable of forming a specific non-covalent interaction known as a halogen bond. researchgate.netacs.org This occurs between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic site on the target molecule, such as a backbone carbonyl oxygen or the π-electrons of an aromatic amino acid residue (a halogen-π interaction). nih.govacs.orgnih.gov Halogen bonds are highly directional and can be as strong as conventional hydrogen bonds, contributing significantly to the stability of a ligand-protein complex. nih.gov Studies have shown that bromine-π bonds with phenylalanine residues can be critical for orienting ligands within the active sites of enzymes like cytochrome P450. nih.gov

Hydrophobic and van der Waals Interactions: The phenyl ring itself provides a large, hydrophobic surface that can engage in favorable van der Waals and hydrophobic interactions with nonpolar pockets in a binding site. The position of the bromine atom on the phenyl ring is critical, as it dictates the geometry of potential halogen bonds and influences how the entire group fits within the target's active site.

Table 2: Predicted Molecular Interactions for this compound
Functional GroupPotential Interaction TypeRole in Ligand Binding
2-Amino Group (-NH2)Hydrogen Bond DonorForms directional bonds with hydrogen bond acceptors (e.g., Asp, Glu, backbone C=O). wikipedia.org
Oxazole Ring NitrogenHydrogen Bond AcceptorAccepts hydrogen bonds from donors (e.g., Asn, Gln, Ser, Tyr). researchgate.net
Bromine Atom (-Br)Halogen Bond DonorInteracts with nucleophilic sites (e.g., backbone C=O, Ser, Thr). researchgate.netacs.org
Phenyl RingHydrophobic/π-InteractionsEngages in van der Waals forces and π-stacking with aromatic residues (e.g., Phe, Tyr, Trp). nih.gov

Applications in Chemical Research and Design

Utilization as Precursors and Building Blocks in Organic Synthesis

The strategic placement of functional groups in 5-(3-bromophenyl)oxazol-2-amine makes it an important synthon for the construction of more elaborate molecular architectures. The presence of the bromine atom on the phenyl ring and the amino group on the oxazole (B20620) ring provides two distinct points for chemical modification, allowing for a stepwise and controlled synthesis of complex molecules.

The 2-aminooxazole moiety is a well-established precursor for the synthesis of a variety of fused and linked heterocyclic systems. The amino group can act as a nucleophile or can be diazotized to participate in cyclization reactions, leading to the formation of more complex polycyclic structures. For instance, 2-aminooxazoles can be key intermediates in the synthesis of imidazo[2,1-b]oxazoles, oxazolo[3,2-a]pyrimidines, and other related fused systems which are of interest in medicinal chemistry.

While direct examples of the use of this compound in the synthesis of complex heterocyclic systems are not extensively documented in publicly available literature, the reactivity of analogous compounds provides a clear indication of its potential. For example, the conversion of oxazol-5(4H)-ones to 1,2,4-triazin-6(5H)-ones through reaction with phenylhydrazine (B124118) has been reported. nih.gov Similarly, 3-aminoquinazolinone derivatives have been utilized as precursors for the synthesis of more complex fused heterocycles like triazinoquinazolinones and triazepinoquinazolinones. nih.gov These transformations highlight the utility of an amino-substituted heterocycle in building larger, more complex ring systems.

The bromophenyl group offers a handle for further synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide variety of substituents at the 3-position of the phenyl ring, leading to the generation of a diverse array of derivatives with potentially unique biological or material properties. A study on the synthesis of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrates the utility of a bromophenyl group in creating a series of related compounds for biological screening. mdpi.comresearchgate.net

A plausible synthetic route for elaborating the this compound scaffold is depicted below:

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents and Conditions Potential Product
N-Acylation Acyl chloride, base N-acylated derivative
N-Alkylation Alkyl halide, base N-alkylated derivative
Diazotization and Azo Coupling NaNO₂, HCl; then a coupling partner (e.g., phenol, naphthol) Azo dye
Suzuki Coupling Arylboronic acid, Pd catalyst, base 5-(3-arylphenyl)oxazol-2-amine
Heck Coupling Alkene, Pd catalyst, base 5-(3-alkenylphenyl)oxazol-2-amine
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base 5-(3-alkynylphenyl)oxazol-2-amine
Buchwald-Hartwig Amination Amine, Pd catalyst, base 5-(3-aminophenyl)oxazol-2-amine derivative

The ability to functionalize this compound at two distinct positions makes it an ideal starting material for the construction of diverse chemical libraries for high-throughput screening. By systematically varying the substituents on the amino group and on the phenyl ring, a large number of structurally related compounds can be synthesized. This approach is fundamental in drug discovery and materials science for identifying lead compounds with desired properties.

The synthesis of a library of compounds would typically involve a combinatorial approach, where a set of building blocks is reacted with the core scaffold. For example, a collection of different acyl chlorides could be used to acylate the amino group, while a variety of boronic acids could be used in Suzuki coupling reactions to modify the bromophenyl moiety. This would result in a grid-like library of compounds with systematic variations at both positions.

While a specific library based on this compound is not detailed in the available literature, the synthesis of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showcases this principle. nih.gov In that study, the core aminothiazole was reacted with various aldehydes to produce a library of Schiff bases, which were then screened for biological activity. A similar strategy could be readily applied to this compound.

Integration into Material Science Research (e.g., dyes, functional materials)

The structural features of this compound suggest its potential utility in material science, particularly in the development of dyes and other functional materials. The 2-amino-substituted heterocyclic motif is a common feature in many classes of dyes.

The primary amino group of this compound can be readily diazotized and coupled with electron-rich aromatic compounds, such as phenols and naphthols, to form azo dyes. jchemrev.commdpi.comrsc.org Azo dyes are the largest class of commercial colorants, and their color can be tuned by modifying the electronic properties of the aromatic rings. The presence of the 3-bromophenyl group in the resulting dye molecule could influence its photophysical properties, such as its absorption and emission wavelengths, as well as its fastness properties on various substrates.

The synthesis of azo dyes from heterocyclic amines is a well-established field. For example, a variety of azo dyes have been synthesized from 2-aminothiazoles and other heterocyclic amines for application on textile fibers. mdpi.com The general reaction scheme for the synthesis of an azo dye from this compound is as follows:

Table 2: General Scheme for Azo Dye Synthesis

Step Description
1. Diazotization This compound is treated with a source of nitrous acid (e.g., NaNO₂ and HCl) at low temperatures to form a diazonium salt.
2. Coupling The diazonium salt is reacted with a coupling component, such as an activated aromatic ring (e.g., phenol, aniline, or naphthol derivative), to form the azo dye.

Furthermore, the extended π-system of the oxazole and phenyl rings, which can be further extended through cross-coupling reactions at the bromine position, suggests potential applications in functional materials such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, specific research in these areas utilizing this compound has not been reported.

Development of Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in living systems. Fluorescent probes, in particular, have gained widespread use. The oxazole scaffold is a component of some natural and synthetic fluorescent compounds.

The this compound core could serve as a starting point for the development of novel molecular probes. The photophysical properties of the molecule can be tuned by chemical modification. For instance, replacing the bromine atom with electron-donating or electron-withdrawing groups via cross-coupling reactions can modulate the fluorescence quantum yield and emission wavelength.

Moreover, the amino group provides a convenient site for the attachment of targeting moieties or reactive groups. A targeting group, such as a specific peptide or small molecule, could direct the probe to a particular organelle or protein of interest within a cell. nih.gov A reactive group could allow for covalent labeling of a biological target.

The biological activity of related compounds suggests that the this compound scaffold could interact with biological targets. For example, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown antimicrobial and anticancer activity. nih.gov Similarly, certain 4-arylsulfonyl-1,3-oxazoles, including a derivative with a bromophenyl group, have demonstrated anti-proliferative activity against cancer cell lines. biointerfaceresearch.com These findings suggest that molecules based on the this compound core could be developed into research tools for studying the pathways associated with these biological effects.

Future Research Directions for 5 3 Bromophenyl Oxazol 2 Amine

Exploration of Novel Synthetic Pathways

While classical methods for oxazole (B20620) synthesis are well-established, future research should focus on developing more efficient, sustainable, and high-yield pathways to 5-(3-bromophenyl)oxazol-2-amine and its derivatives. The current synthetic landscape for similar heterocyclic compounds often involves multi-step procedures. nih.gov

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of related heterocyclic systems like 2-(3-bromophenyl)imidazo[2,1-b]oxazole. mdpi.com A systematic investigation into MAOS for the cyclization reaction to form the oxazole ring could lead to a more efficient protocol.

Domino and One-Pot Reactions: Designing a synthetic sequence where multiple bond-forming events occur in a single pot without isolating intermediates would enhance efficiency. Research into a domino process, perhaps starting from 2-amino-4-bromophenol (B1269491) or a related precursor, could streamline the synthesis. mdpi.comchemicalbook.com

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound would be a significant advancement for producing libraries of analogues for screening purposes.

Novel Catalytic Systems: Exploration of new palladium, copper, or other transition metal catalysts for the key C-N and C-O bond-forming cyclization steps could lead to milder reaction conditions and broader substrate scope, allowing for the synthesis of more complex derivatives.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential AdvantagesChallengesRelevant Precedent
Conventional Heating Well-understood, standard laboratory equipment.Long reaction times, potential for side products.Synthesis of various triazole and oxadiazole analogs. nih.govacs.org
Microwave-Assisted Rapid heating, reduced reaction times, improved yields.Specialized equipment required, scalability can be an issue.Synthesis of 2-(3-bromophenyl)imidazo[2,1-b]oxazole. mdpi.comnih.gov
Flow Chemistry High throughput, enhanced safety, precise control.Requires dedicated flow reactors, optimization can be complex.Increasingly used for heterocycle synthesis in industry.
One-Pot/Domino Reactions Step economy, reduced waste, high efficiency.Complex mechanistic pathways, requires careful optimization.Formation of imidazo[2,1-b]oxazoles via a domino mechanism. mdpi.com

Advanced Mechanistic Investigations of Complex Transformations

The bromophenyl moiety of this compound is a handle for a variety of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). These reactions are critical for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. However, the interplay between the oxazole ring and the reactive sites can lead to challenges such as catalyst poisoning or unexpected side reactions. nih.gov

Future research should employ advanced analytical and computational techniques to probe these transformations:

In-situ Spectroscopic Analysis: Utilizing techniques like real-time NMR and IR spectroscopy to monitor reaction progress can provide invaluable data on reaction kinetics, identify transient intermediates, and elucidate the reaction mechanism.

Computational DFT Studies: Density Functional Theory (DFT) calculations can model reaction pathways, predict transition state energies, and explain the regioselectivity of both the initial synthesis and subsequent functionalization reactions. This can help rationalize experimental outcomes and guide the selection of optimal reaction conditions.

Isotopic Labeling Studies: Using isotopically labeled reagents (e.g., ¹³C, ¹⁵N) can help trace the path of atoms throughout a complex transformation, providing definitive evidence for proposed mechanistic pathways.

Understanding these mechanisms is crucial for overcoming synthetic hurdles, such as those encountered in the selective functionalization of multi-halogenated heterocyclic systems, and for maximizing the yield of desired products. nih.gov

Integration of Machine Learning in Computational Studies

The intersection of computational chemistry and machine learning (ML) offers a powerful paradigm for accelerating the discovery of new bioactive molecules. h-brs.de For this compound, ML can be integrated at multiple stages of the research pipeline.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a pilot library of derivatives and evaluating their biological activity, ML algorithms such as Associative Neural Networks (ASNNs) or Deep Learning architectures can be used to build predictive QSAR models. nih.govnih.gov These models can identify key structural features responsible for activity and virtually screen vast libraries of yet-to-be-synthesized compounds to prioritize the most promising candidates.

ADME/Toxicity Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, is critical. ML models, trained on large datasets of known drugs and chemicals, can provide reliable in-silico predictions for novel derivatives, helping to flag problematic compounds before committing resources to their synthesis. nih.govresearchgate.net

Reaction Optimization: ML algorithms can be trained on experimental data to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing derivatives, reducing the time and cost of empirical optimization.

Table 2: Application of Machine Learning in Drug Discovery for Azole Derivatives

Machine Learning TechniqueApplicationPredicted OutcomeReference Study
Associative Neural Networks (ASNN) QSAR ModelingAnticancer activity (Tubulin Inhibition)Predictive models for 1,3-oxazole derivatives showed high accuracy on test sets. nih.gov
Deep Learning Consensus (DLCA) QSAR ModelingAntiviral activity (HCMV)Models used to screen a virtual library and identify novel active compounds. nih.gov
ProTox-II & SwissADME Toxicity & ADME PredictionLD50 values, pharmacokinetic propertiesUsed to profile new 1,2,4-triazole (B32235) analogs for drug-likeness. nih.govresearchgate.net

Design of Next-Generation Chemical Probes Based on Structural Insights

The this compound scaffold holds potential as a basis for designing next-generation chemical probes to study biological systems. The bromophenyl group allows for the attachment of reporter tags (fluorophores, biotin) or photo-affinity labels after an initial biological target has been identified.

Future work should focus on:

Structure-Based Design: If a biological target is identified, molecular docking studies can be used to predict the binding mode of the this compound core within the target's active site. This information is crucial for designing second-generation analogs with improved potency and selectivity. For instance, related triazole compounds have been docked into the colchicine (B1669291) binding site of tubulin to rationalize their anticancer activity. nih.govresearchgate.net

Fragment-Based Growth: The core scaffold can be used as a starting fragment. By exploring modifications at the 2-amino position and by elaborating the phenyl ring via cross-coupling, it is possible to "grow" the molecule into unoccupied pockets of a target's binding site to enhance affinity.

Developing Probes for Target Identification: For derivatives that show a desirable phenotypic effect but whose molecular target is unknown, the bromine atom can be replaced with a photoreactive group (e.g., a diazirine) or a clickable handle (e.g., an alkyne). These probes can be used in chemoproteomic experiments to covalently label and subsequently identify their protein targets.

Table 3: Example of In-Silico Data Guiding Probe Design for a Related Scaffold

Compound ScaffoldBiological TargetDocking Score (kcal/mol)Key Interacting Residues
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineTubulin (PDB: 5LYJ)-6.5 to -8.3Asn258 (H-bond)
5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amineTubulin (PDB: 1AS0)-7.3Ala317 (H-bond)

Data from studies on analogous heterocyclic systems, suggesting a potential target class for oxazole derivatives. researchgate.netnih.gov This type of data would be foundational for guiding the rational design of more sophisticated chemical probes based on the this compound structure.

Q & A

Q. How does the bromophenyl substituent influence activity compared to chlorophenyl analogs?

  • Methodological Answer :
  • Electrophilicity : Bromine’s higher polarizability enhances π-π stacking in enzyme pockets (e.g., VEGFR2) .
  • Bioisostere testing : Replace Br with Cl in Suzuki couplings; evaluate IC50 shifts in kinase assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.